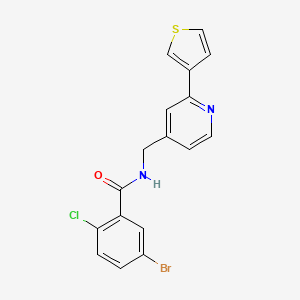
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide often involves multi-step reactions, including bromination, chlorination, condensation, and amination. An example includes the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, further reacting to give novel compounds with potential biological activities (Bi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the molecular geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interactions. For example, compounds with similar bromo and chloro substitutions have been analyzed to reveal their crystalline structure, demonstrating the influence of these substituents on the overall molecular conformation (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide and structurally related compounds includes their participation in various chemical reactions, such as nucleophilic substitution reactions facilitated by the presence of bromo and chloro groups. These reactions can lead to the formation of new chemical bonds and the introduction of functional groups that modify the compound's properties and potential applications (Chapman et al., 1968).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and intermolecular interactions, which are essential for its incorporation into larger molecular assemblies or materials (Galešić & Vlahov, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other reagents, are determined by the functional groups present in the compound. Studies on related compounds have shown that the presence of bromo, chloro, and amide groups can significantly influence the compound's chemical behavior, affecting its potential as a precursor for more complex molecules or as an active compound in biological systems (Ping, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : Research has been conducted on the synthesis of various bromo-chloro benzamide derivatives, highlighting methods for introducing bromo and chloro groups into benzamide structures. For example, studies detail the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide through reactions involving bromoindazole-3-carboxylic acid methylester and subsequent conversion to diethylamide (Anuradha et al., 2014). Such research underscores the importance of bromo and chloro substitutions in modulating chemical properties and potential biological activities.
Crystal Structure Analysis : Structural characterization, including X-ray diffraction studies, provides insights into the molecular geometry, bonding patterns, and intermolecular interactions of these compounds. This foundational knowledge is crucial for understanding how structural features correlate with biological activity and stability (Anuradha et al., 2014).
Potential Biological Activities
Antagonistic Properties : Several bromo-chloro benzamide derivatives have been investigated for their potential as non-peptide CCR5 antagonists, indicating possible applications in treating conditions like HIV infection by blocking the CCR5 receptor on immune cells (H. Bi, 2014). The synthesis of these compounds involves multi-step reactions, demonstrating the complexity of designing molecules with specific biological targets.
Antimicrobial Activity : Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro antibacterial and antifungal activities, suggesting the potential of bromo-chloro benzamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-1-2-15(19)14(8-13)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUTOOFEZESRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
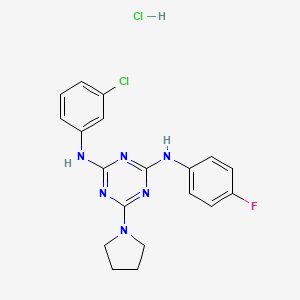
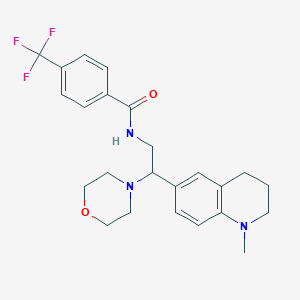

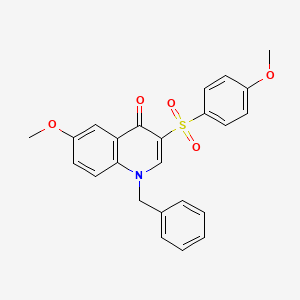
![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
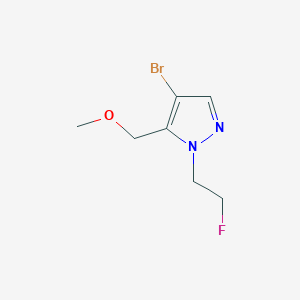

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)
![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)